4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through various synthetic routes. One common method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as starting materials. These compounds undergo a sequential opening/closing cascade reaction with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst under ethanol at room temperature . This method provides the desired product with moderate to good yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases. For instance, it targets tropomyosin receptor kinases (TRKs), which are involved in various cellular processes such as proliferation, differentiation, and survival. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can result in reduced cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also a CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
Compared to these compounds, 4-(4-HYDROXY-3-METHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific structural features and its ability to selectively inhibit TRKs, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H19N7O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N7O3/c1-10-19-13(12-4-5-14(28)15(8-12)30-3)9-18(29)21-20(19)27(24-10)17-7-6-16-23-22-11(2)26(16)25-17/h4-8,13,28H,9H2,1-3H3,(H,21,29) |
InChI Key |
ROHJZBZCGZSOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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